N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine
Brand Name: Vulcanchem
CAS No.: 38075-43-3
VCID: VC7844444
InChI: InChI=1S/C18H18ClNO3/c1-11(2)16(18(22)23)20-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)21/h3-11,16,21H,1-2H3,(H,22,23)/t16-/m0/s1
SMILES: CC(C)C(C(=O)O)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O
Molecular Formula: C18H18ClNO3
Molecular Weight: 331.8

N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine

CAS No.: 38075-43-3

Cat. No.: VC7844444

Molecular Formula: C18H18ClNO3

Molecular Weight: 331.8

* For research use only. Not for human or veterinary use.

N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine - 38075-43-3

Specification

CAS No. 38075-43-3
Molecular Formula C18H18ClNO3
Molecular Weight 331.8
IUPAC Name (2S)-2-[[(5-chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C18H18ClNO3/c1-11(2)16(18(22)23)20-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)21/h3-11,16,21H,1-2H3,(H,22,23)/t16-/m0/s1
Standard InChI Key QDRACQUNFMXKRD-INIZCTEOSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O
SMILES CC(C)C(C(=O)O)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O
Canonical SMILES CC(C)C(C(=O)O)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine belongs to the Schiff base family, characterized by an azomethine (-C=N-) linkage formed through the condensation of an aromatic aldehyde with a primary amine. In this case, the aldehyde component is 5-chloro-2-hydroxybenzaldehyde, while the amine is L-valine. The resulting structure features:

  • A chlorinated hydroxyphenyl group at position 5, contributing to electron-withdrawing effects and potential hydrogen bonding capabilities.

  • A phenylmethylene bridge that extends conjugation across the aromatic systems.

  • The L-valine residue, which introduces chirality and amphiphilic properties due to its carboxylate and isopropyl groups .

The stereochemistry of the L-valine moiety (S-configuration at the α-carbon) is critical for potential interactions with biological targets, as seen in other amino acid-derived Schiff bases .

Physicochemical Properties

Solubility and Stability

According to experimental data, N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine demonstrates limited aqueous solubility, necessitating the use of organic solvents for stock solution preparation . Key stability considerations include:

PropertySpecification
Storage Temperature2–8°C for short-term stability
Long-term Storage-80°C (6 months) or -20°C (1 month)
Solvent CompatibilityDMSO, ethanol, or dimethylformamide

The compound’s sensitivity to repeated freeze-thaw cycles underscores the need for aliquot storage to prevent degradation .

Synthetic Methodology

General Schiff Base Synthesis

Though the exact synthesis route for N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine remains undisclosed, standard protocols for analogous compounds involve:

  • Aldehyde-Amine Condensation: Refluxing 5-chloro-2-hydroxybenzaldehyde with L-valine in anhydrous ethanol or methanol under acidic or neutral conditions.

  • Purification: Crystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents.

Yield optimization typically requires strict control of stoichiometry, temperature, and reaction time .

Research Applications and Future Directions

Current Use in Scientific Research

As a research-grade chemical, N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine is primarily employed in:

  • Coordination Chemistry: As a ligand for synthesizing novel metal complexes.

  • Organic Synthesis: Serving as a chiral building block for heterocyclic compounds.

Unexplored Avenues for Investigation

Critical knowledge gaps include:

  • In Vitro Bioactivity: Screening against microbial pathogens or cancer cell lines.

  • Structural Optimization: Modifying the chloro/hydroxy substitution pattern to enhance solubility or target affinity.

  • In Vivo Toxicology: Assessing acute and chronic toxicity profiles in model organisms.

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